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Introduction
1-Hexyne (CAS Registry Number: 693-02-7), a terminal alkyne with the chemical formula

C₆H₁₀, serves as a crucial building block in organic synthesis and a model compound in

combustion research.[1] Its utility in pharmaceuticals, agrochemicals, and materials science is

predicated on a deep understanding of its energetic behavior. The thermodynamic properties of

1-Hexyne, such as its enthalpy of formation, heat capacity, and entropy, govern its stability,

reactivity, and the energy released during chemical transformations. For researchers,

scientists, and drug development professionals, these parameters are not merely academic;

they are critical for reaction design, process safety, and the computational modeling of complex

chemical systems. This guide provides a comprehensive overview of the core thermodynamic

properties of 1-Hexyne, detailing both experimental and computational methodologies for their

determination and offering insights into the practical application of this data.

Core Thermodynamic Parameters of 1-Hexyne
A precise understanding of a molecule's thermodynamic properties is foundational to predicting

its behavior in a chemical system. The standard state thermodynamic data for 1-Hexyne,

curated from authoritative sources, provides a quantitative basis for this understanding. These

values are indispensable for calculating reaction enthalpies, Gibbs free energies, and

equilibrium constants.

The following table summarizes the key thermodynamic and physical properties of 1-Hexyne at

standard conditions (25 °C and 1.01325 bar, unless otherwise noted).
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Property Value Units Source

Molecular Formula C₆H₁₀ - [1]

Molecular Weight 82.1436 g/mol [1]

Normal Boiling Point 71.2 °C

Melting Point -132 °C

Standard Enthalpy of

Formation (Gas,

ΔfH°gas)

122.3 ± 1.2 kJ/mol [2]

Enthalpy of

Vaporization (ΔvapH)
33.4 kJ/mol [3][4]

Ideal Gas Heat

Capacity (Cp,gas at

298.15 K)

125.95 J/(mol·K) [3][4]

Molar Heat Capacity

(Liquid)
162.943 kJ/(kmol·K)

Density (Liquid) 711.715 kg/m ³

Experimental Determination of Enthalpy of
Combustion
The enthalpy of combustion is a cornerstone thermodynamic property, providing a direct

measure of the energy stored within a molecule's chemical bonds. For a volatile organic

compound like 1-Hexyne, oxygen bomb calorimetry is the gold standard for its determination.

[5]

Causality and Experimental Choice
The choice of bomb calorimetry is dictated by the need to ensure complete and controlled

combustion.[6] By conducting the reaction in a sealed, constant-volume container (the "bomb")

pressurized with pure oxygen, we ensure that the substance burns entirely to its final oxidation

products (CO₂ and H₂O). The heat released by this exothermic reaction is absorbed by a
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surrounding water bath of known mass. By precisely measuring the temperature increase of

the water, we can calculate the heat released, and thus the enthalpy of combustion.[7] The

system is self-validating through the initial calibration of the calorimeter's heat capacity using a

standard substance with a precisely known heat of combustion, such as benzoic acid.[5]

Detailed Protocol for Oxygen Bomb Calorimetry
System Calibration:

Accurately weigh approximately 1 g of standard benzoic acid and press it into a pellet.

Place the pellet in the crucible inside the bomb.

Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere

with water vapor.

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

Immerse the bomb in a calorimeter bucket containing a precisely known mass of water.

Ignite the sample and record the temperature change of the water until a maximum is

reached.

Calculate the heat capacity of the calorimeter (Ccal) using the known enthalpy of

combustion of benzoic acid.[5]

Sample Measurement (1-Hexyne):

Encapsulate a precisely weighed sample of volatile 1-Hexyne (approx. 0.5-0.8 g) in a

gelatin capsule to prevent pre-ignition evaporation.

Place the capsule in the crucible.

Repeat steps 1.3 through 1.6.

The heat released by the combustion of 1-Hexyne (q_comb) is calculated using the

formula: q_comb = (Ccal * ΔT) - q_fuse, where ΔT is the measured temperature change

and q_fuse is the heat released by the ignition wire.
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Calculation of Enthalpy:

The molar enthalpy of combustion (ΔHc°) is then calculated by dividing the heat released

by the number of moles of 1-Hexyne combusted.[7]

Experimental Workflow Diagram
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Preparation & Calibration

1-Hexyne Combustion

Calculation

Weigh Benzoic Acid Standard

Pressurize Bomb with O2

Calibrate Calorimeter (Determine Ccal)

Combust Sample in Bomb

Use Calibrated Ccal

Weigh 1-Hexyne in Capsule

Record Temperature Change (ΔT)

Calculate Heat Released (q) 
 q = Ccal * ΔT

Calculate Molar Enthalpy (ΔHc°) 
 ΔHc° = -q / n
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Caption: Workflow for determining the enthalpy of combustion of 1-Hexyne via oxygen bomb

calorimetry.

Computational Prediction of Thermodynamic
Properties
Alongside experimental methods, ab initio computational chemistry provides a powerful tool for

predicting thermodynamic properties.[6] These methods solve the Schrödinger equation to

determine the electronic structure and energy of a molecule, from which properties like

enthalpy and entropy can be derived.

Rationale for Computational Methods
Computational approaches are invaluable for several reasons. They allow for the determination

of properties for unstable or difficult-to-handle compounds. Furthermore, they can provide

insights into the contributions of different molecular motions (vibrational, rotational,

translational) to the overall thermodynamic state. The choice of computational method, such as

Density Functional Theory (DFT), represents a balance between accuracy and computational

cost.[8] For flexible molecules like 1-Hexyne, a crucial step is to perform a conformational

search to identify the lowest energy structure (global minimum), as using a higher-energy

conformer can introduce significant errors into the final calculated values.[6]

Computational Workflow
Conformational Search: Employ a force-field-based method to explore the potential energy

surface of 1-Hexyne and identify low-energy conformers.

Geometry Optimization: Starting from the lowest energy conformer, use a higher-level

quantum mechanical method (e.g., DFT with a suitable basis set like B3LYP/6-31G*) to find

the precise minimum energy geometry.

Frequency Calculation: Perform a vibrational frequency calculation at the optimized

geometry. This step is critical as it confirms the structure is a true minimum (no imaginary

frequencies) and provides the zero-point vibrational energy (ZPVE) and the data needed to

calculate thermal contributions to enthalpy and entropy.
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Thermochemical Analysis: The output from the frequency calculation is used to compute the

standard thermodynamic properties (enthalpy, entropy, heat capacity) based on statistical

mechanics principles.[8]

Computational Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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